A Comprehensive Technical Guide to Fmoc-D-homophenylalanine
A Comprehensive Technical Guide to Fmoc-D-homophenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-D-homophenylalanine, a crucial amino acid derivative in the field of peptide chemistry and drug discovery. This document details its chemical properties, CAS number, and applications, with a focus on its role in solid-phase peptide synthesis.
Introduction to Fmoc-D-homophenylalanine
Fmoc-D-homophenylalanine is a non-natural amino acid derivative widely utilized as a building block in the synthesis of peptides.[1] It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group of D-homophenylalanine.[2][3] This Fmoc group is base-labile, meaning it can be removed under mild basic conditions, a key feature that makes it central to Fmoc-based solid-phase peptide synthesis (SPPS).[3] The incorporation of D-homophenylalanine, an unnatural amino acid, into peptide chains can enhance their stability, modify their conformation, and improve their pharmacokinetic properties, making it a valuable tool in the design of peptide-based therapeutics.[2][3][4]
The CAS number for Fmoc-D-homophenylalanine is 135944-09-1 .[2][5]
Chemical and Physical Properties
The properties of Fmoc-D-homophenylalanine and its related isomers and derivatives are summarized in the table below. The data highlights the key identifiers and physical characteristics of these compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Melting Point (°C) | Appearance |
| Fmoc-D-homophenylalanine | 135944-09-1 [2][5] | C₂₅H₂₃NO₄[2] | 401.45[2] | ≥98.0% (HPLC) | 139 - 146[2] | White powder[2] |
| Fmoc-L-homophenylalanine | 132684-59-4[3] | C₂₅H₂₃NO₄ | 401.45 | - | - | - |
| Fmoc-D-β-homophenylalanine | 209252-16-4[6] | C₂₅H₂₃NO₄[6] | 401.46[6] | ≥98% (HPLC)[6] | - | White powder[6] |
| Fmoc-3-cyano-D-β-homophenylalanine | 269726-84-3[7] | - | - | ≥98% (HPLC)[7] | 162 - 168[7] | - |
| Fmoc-2-chloro-D-β-homophenylalanine | 268734-29-8[8] | C₂₅H₂₂ClNO₄[8] | 435.90[8] | - | - | - |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-D-homophenylalanine is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.[2][9] The Fmoc-SPPS methodology allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[3][10]
The following is a generalized protocol for the incorporation of Fmoc-D-homophenylalanine into a peptide sequence using manual or automated SPPS.
Step 1: Resin Preparation
-
Select a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxyl group or Rink Amide resin for a C-terminal amide).[10]
-
Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30 minutes to an hour to allow for increased exposure of the reactive sites.[10][11]
Step 2: First Amino Acid Coupling (if applicable)
-
If starting a new synthesis, couple the first Fmoc-protected amino acid to the swelled resin. This typically involves activating the carboxyl group of the amino acid.
Step 3: Fmoc Deprotection
-
To deprotect the N-terminal Fmoc group of the resin-bound amino acid or peptide, treat the resin with a 20% solution of piperidine in DMF.[3][10]
-
Allow the reaction to proceed for approximately 7-30 minutes to ensure complete removal of the Fmoc group, which exposes a free amine for the next coupling step.[10][11]
-
Wash the resin extensively with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3][11]
Step 4: Amino Acid Coupling (Incorporation of Fmoc-D-homophenylalanine)
-
Activate the carboxyl group of Fmoc-D-homophenylalanine. This is typically done by dissolving the amino acid in DMF with a coupling agent (e.g., HCTU, HATU) and a base (e.g., N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine).[11][12]
-
Add the activated Fmoc-D-homophenylalanine solution to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for at least 4 hours, or until a completion test (e.g., ninhydrin test) indicates the absence of free amines.[11]
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[11][12]
Step 5: Repetition for Peptide Elongation
-
Repeat steps 3 and 4 for each subsequent amino acid to be added to the peptide sequence.
Step 6: Final Cleavage and Deprotection
-
Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove any side-chain protecting groups.
-
This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) along with scavengers like water and triisopropylsilane (TIS) to prevent side reactions.[10] The typical ratio is 95:2.5:2.5 (TFA:water:TIS).[10]
-
The reaction is usually carried out for 2-3 hours at room temperature.[10]
-
Following cleavage, the peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
| Reagent | Function |
| Resin (e.g., Wang, Rink Amide) | Insoluble support for peptide chain elongation.[10] |
| Fmoc-D-homophenylalanine | The amino acid building block to be incorporated. |
| Piperidine (20% in DMF) | Base used for the removal of the Fmoc protecting group.[3][10] |
| Coupling Agents (e.g., HCTU, HATU) | Promote the formation of the peptide bond between amino acids.[11] |
| Base (e.g., DIEA, Collidine) | Used during the amino acid activation and coupling steps.[11][12] |
| Solvents (e.g., DMF, DCM) | Used for swelling the resin, dissolving reagents, and washing.[10][11] |
| Cleavage Cocktail (e.g., TFA/TIS/H₂O) | Strong acid solution to cleave the peptide from the resin and remove side-chain protecting groups.[10] |
| Cold Diethyl Ether | Used to precipitate the cleaved peptide. |
Workflow Visualization
The following diagram illustrates the cyclical nature of the Fmoc-based solid-phase peptide synthesis.
Other Key Applications
Beyond its central role in peptide synthesis, Fmoc-D-homophenylalanine is instrumental in several areas of research and development:
-
Drug Development : The incorporation of this non-natural amino acid can lead to peptide-based drugs with enhanced bioactivity, specificity, and stability.[2][6] This is crucial for developing novel therapeutics for a range of diseases.[6]
-
Bioconjugation : It can be used in processes to attach biomolecules to other molecules or surfaces, which is important for creating targeted drug delivery systems and diagnostics.[2][6][7]
-
Neuroscience Research : This compound is valuable in the study of neuropeptides and their functions, contributing to a better understanding of neurological disorders.[2][6]
Conclusion
Fmoc-D-homophenylalanine is a versatile and indispensable tool in modern peptide chemistry. Its unique properties, facilitated by the Fmoc protecting group and the non-natural homophenylalanine side chain, enable the synthesis of complex and novel peptides. For researchers and professionals in drug development, a thorough understanding of its characteristics and applications is key to advancing the frontiers of therapeutic innovation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. FMOC-D-HOMOPHENYLALANINE | 135944-09-1 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. scbt.com [scbt.com]
- 9. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
